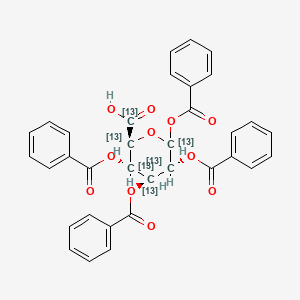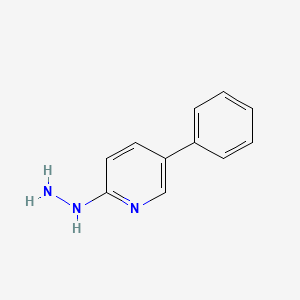
(5-Phenylpyridin-2-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Phenylpyridin-2-yl)hydrazine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-2-yl)hydrazine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine. One common method is the reaction of 5-phenyl-2-chloropyridine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the purity of the final product.
化学反応の分析
Types of Reactions: (5-Phenylpyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form hydrazones and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions with aldehydes or ketones in the presence of an acid catalyst can form hydrazones.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Hydrazones and other derivatives.
科学的研究の応用
(5-Phenylpyridin-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a precursor for biologically active molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (5-Phenylpyridin-2-yl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its potential anticancer activity .
類似化合物との比較
Hydrazinopyridines: These compounds share the hydrazine and pyridine moieties but may have different substitution patterns.
Phenylhydrazines: These compounds have a phenyl group attached to the hydrazine moiety but lack the pyridine ring.
Uniqueness: (5-Phenylpyridin-2-yl)hydrazine is unique due to the presence of both the phenyl and pyridine rings, which can confer distinct chemical and biological properties.
特性
分子式 |
C11H11N3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
(5-phenylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C11H11N3/c12-14-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14) |
InChIキー |
MNYLFZZFBHYEMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
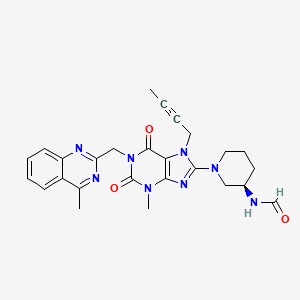
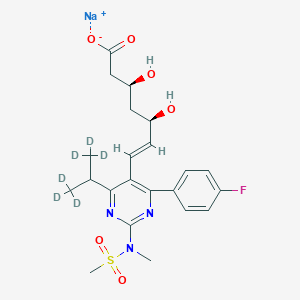
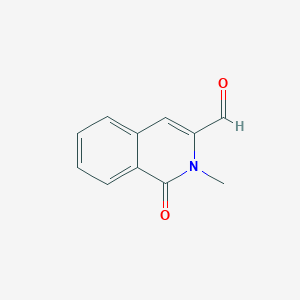
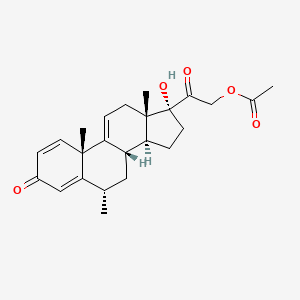
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
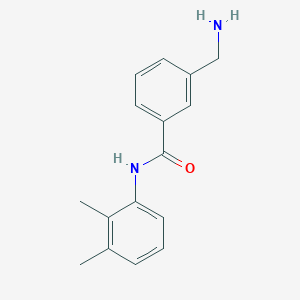

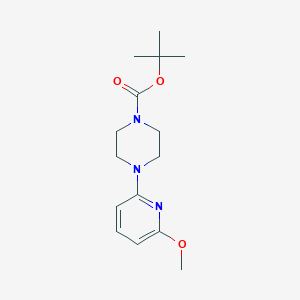
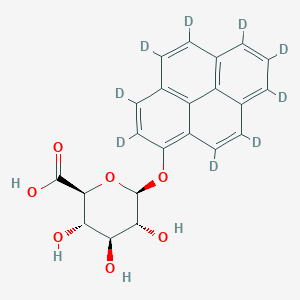
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
